molecular formula C6H8ClNO2 B7929668 1-(2-Chloro-acetyl)-pyrrolidin-3-one

1-(2-Chloro-acetyl)-pyrrolidin-3-one

Cat. No.: B7929668
M. Wt: 161.58 g/mol
InChI Key: KZONVADJVKMGSY-UHFFFAOYSA-N
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Description

1-(2-Chloro-acetyl)-pyrrolidin-3-one is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-acetyl)-pyrrolidin-3-one can be synthesized through several methods. One common approach involves the reaction of L-proline with chloroacetyl chloride. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective, safe, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-acetyl)-pyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of amides, esters, and thioesters.

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines

Mechanism of Action

The mechanism of action of 1-(2-Chloro-acetyl)-pyrrolidin-3-one involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, it plays a role in inhibiting the enzyme dipeptidyl peptidase IV. This inhibition prolongs the activity of incretin hormones, which in turn enhances insulin secretion and improves glucose tolerance in patients with type-II diabetes .

Comparison with Similar Compounds

  • 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: 1-(2-Chloro-acetyl)-pyrrolidin-3-one is unique due to its specific chloroacetyl group, which imparts distinct reactivity and applications compared to other pyrrolidine derivatives. For example, 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is another important intermediate in medicinal chemistry but differs in its functional groups and resulting biological activity .

Properties

IUPAC Name

1-(2-chloroacetyl)pyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c7-3-6(10)8-2-1-5(9)4-8/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZONVADJVKMGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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